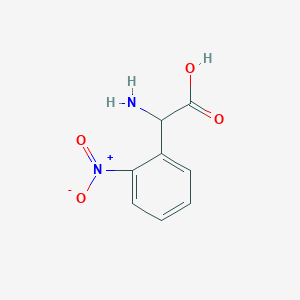

2-Amino-2-(2-nitrophenyl)acetic acid

Übersicht

Beschreibung

2-Amino-2-(2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H8N2O4. This compound is characterized by the presence of an amino group and a nitro group attached to a phenylacetic acid backbone. It is a derivative of phenylacetic acid and is known for its applications in organic synthesis and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-nitrophenyl)acetic acid typically involves the nitration of phenylacetic acid to introduce the nitro groupOne common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-(2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form anilines, which can further cyclize to form lactams.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Reduction Products: Anilines and lactams.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the design of drugs that can modulate neurotransmitter systems, making it valuable in developing treatments for conditions like depression and anxiety .

Anti-inflammatory and Analgesic Research

Research indicates that this compound is involved in studies focusing on anti-inflammatory and analgesic properties. Its derivatives are being explored for their potential to alleviate pain and reduce inflammation, which could lead to new therapeutic agents .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is utilized to investigate enzyme activity and protein interactions. It aids researchers in understanding biological processes at a molecular level, contributing to advancements in enzymology and molecular biology .

Protein Interaction Analysis

The compound's ability to form stable interactions with proteins makes it a useful tool for studying protein dynamics and functions. This research can provide insights into metabolic pathways and disease mechanisms .

Analytical Chemistry

Chromatographic Techniques

this compound is employed in chromatographic methods for the separation and analysis of complex mixtures. Its application enhances the accuracy of chemical assessments, particularly in the analysis of pharmaceuticals and environmental samples .

Quality Control in Pharmaceuticals

In the pharmaceutical industry, it plays a role in quality control processes by serving as a standard reference material for chromatographic analyses. This ensures the consistency and quality of drug formulations during production .

Material Science

Development of Specialized Polymers

This compound contributes to advancements in material science by being used in the creation of specialized polymers and materials. These materials exhibit improved properties such as enhanced durability and resistance to environmental factors, which are critical for applications in coatings and adhesives .

Innovations in Coatings

Research has shown that incorporating this compound into coating formulations can lead to improved adhesion and protective qualities, making it beneficial for various industrial applications .

Environmental Monitoring

Detection of Pollutants

In environmental science, this compound is used to detect pollutants and toxic substances in environmental samples. Its sensitivity to certain chemicals allows for effective monitoring of environmental health and safety .

Sustainability Research

The compound supports efforts in sustainability by providing tools for assessing the presence of harmful substances in ecosystems. This application is crucial for developing strategies to mitigate pollution and protect natural resources .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Key intermediate for neurological drugs |

| Anti-inflammatory and analgesic research | |

| Biochemical Research | Enzyme activity studies |

| Protein interaction analysis | |

| Analytical Chemistry | Chromatographic techniques |

| Quality control in pharmaceuticals | |

| Material Science | Development of specialized polymers |

| Innovations in coatings | |

| Environmental Monitoring | Detection of pollutants |

| Sustainability research |

Wirkmechanismus

The mechanism of action of 2-Amino-2-(2-nitrophenyl)acetic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Phenylacetic acid: The parent compound, lacking the nitro and amino groups.

4-Nitrophenylacetic acid: Similar structure but with the nitro group in the para position.

2-Nitrodiphenylamine: Contains a nitro group but differs in the overall structure.

Uniqueness: 2-Amino-2-(2-nitrophenyl)acetic acid is unique due to the presence of both the nitro and amino groups on the phenylacetic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-Amino-2-(2-nitrophenyl)acetic acid (commonly referred to as ANPA) is an organic compound with significant biological activities. It is characterized by its unique structure, which includes an amino group and a nitrophenyl moiety, contributing to its potential therapeutic applications. This article reviews the biological activity of ANPA, focusing on its mechanisms, applications in research and medicine, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 196.16 g/mol

- Density : 1.473 g/cm³

- Boiling Point : 413.163°C

1. GnRH Receptor Antagonism

Research indicates that ANPA acts as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This property suggests its utility in regulating hormonal pathways, particularly in reproductive health contexts. For instance, studies have shown that compounds with similar structures can inhibit GnRH-induced signaling pathways, which may aid in treating hormone-dependent conditions such as certain cancers and reproductive disorders.

2. Enzyme Inhibition

ANPA has been explored for its potential to inhibit various enzymes, which is crucial in drug development. The compound's ability to form heterocycles enhances its biological activity, making it a candidate for designing inhibitors against specific enzyme targets involved in metabolic pathways .

3. Anticancer Properties

The anticancer potential of ANPA has been a focal point in recent studies. Derivatives of this compound have demonstrated activity against several cancer cell lines, with IC values indicating effective inhibition of cell proliferation. For example, compounds structurally related to ANPA have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Pharmaceutical Development

ANPA serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders and other conditions influenced by hormonal activity. Its role in drug formulation highlights its importance in pharmaceutical chemistry .

Biochemical Research

In biochemical studies, ANPA is utilized to investigate enzyme activities and protein interactions. This research is vital for understanding cellular processes at the molecular level and developing new therapeutic strategies .

Environmental Monitoring

The compound is also employed in environmental chemistry for detecting pollutants and toxic substances, thereby aiding efforts in environmental protection and sustainability .

Case Studies

Eigenschaften

IUPAC Name |

2-amino-2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-7(8(11)12)5-3-1-2-4-6(5)10(13)14/h1-4,7H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBXNGWSHWJBHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622712 | |

| Record name | Amino(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50381-53-8 | |

| Record name | Amino(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.